8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
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Overview
Description
8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that features a fused oxazole and quinazoline ring system. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to synthesize 8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves the reaction of hydrogen cyanide with an anthranilate ester to form an aminobenzoate derivative. This intermediate undergoes diazotization and amine reactions to form azaquinazoline derivatives. Finally, cyclization of ethyl red ketone yields the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may yield more saturated derivatives.
Scientific Research Applications
8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate due to its unique structure and biological activities.
Industry: Used as a catalyst in organic synthesis reactions.
Mechanism of Action
The mechanism of action of 8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may interact with enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-5H-oxazolo(2,3-B)quinazolin-5-one: A structurally similar compound with potential biological activities.
Indole derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is unique due to the presence of a chlorine atom and a fused oxazole-quinazoline ring system
Properties
CAS No. |
52727-56-7 |
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Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
8-chloro-3-methyl-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-5-16-11-13-9-4-7(12)2-3-8(9)10(15)14(6)11/h2-4,6H,5H2,1H3 |
InChI Key |
HHNGLRIEFAKTPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=NC3=C(C=CC(=C3)Cl)C(=O)N12 |
Origin of Product |
United States |
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